

Spectroscopic Analysis for the Structural Confirmation of 2-Nitrocyclohexanol: A Comparative Guide

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Compound of Interest

Compound Name: **2-Nitrocyclohexanol**

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The structural elucidation of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. For a molecule such as **2-Nitrocyclohexanol**, a comprehensive spectroscopic analysis is imperative to unequivocally confirm its structure. This guide provides a comparative overview of the expected spectroscopic data for **2-Nitrocyclohexanol**, contrasted with the known data for cyclohexanol and nitrocyclohexane. The inclusion of these analogues serves to highlight the characteristic spectral features introduced by the hydroxyl (-OH) and nitro (-NO₂) functional groups on the cyclohexane scaffold.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Nitrocyclohexanol**, alongside experimental data for the reference compounds, cyclohexanol and nitrocyclohexane. This allows for a clear comparison of the influence of the different functional groups on the spectral output.

Infrared (IR) Spectroscopy Data

Compound	Key Absorptions (cm ⁻¹)	Functional Group Assignment
2-Nitrocyclohexanol	~3400 (broad), ~2930, ~2860, ~1550 (strong), ~1370 (strong), ~1050	O-H stretch (alcohol), C-H stretch (alkane), Asymmetric N-O stretch (nitro), Symmetric N-O stretch (nitro), C-O stretch (alcohol)
Cyclohexanol	~3350 (broad), 2931, 2855, 1073 ^[1]	O-H stretch, C-H stretch, C-H stretch, C-O stretch ^[1]
Nitrocyclohexane	2940, 2863, 1548, 1378 ^[2]	C-H stretch, C-H stretch, Asymmetric N-O stretch, Symmetric N-O stretch ^[2]

¹H NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
2-Nitrocyclohexano ¹				
Nitrocyclohexano	~4.5	Multiplet	1H	CH-NO ₂
	~3.8	Multiplet	1H	CH-OH
	~2.5	Singlet (broad)	1H	OH
	1.2 - 2.2	Multiplets	8H	Cyclohexane ring CH ₂
Cyclohexanol	~3.6	Multiplet	1H	CH-OH[3]
	~2.8	Singlet	1H	OH[3]
	1.0 - 2.0	Multiplets	10H	Cyclohexane ring CH ₂ [3]
Nitrocyclohexane	~4.6	Multiplet	1H	CH-NO ₂
	1.2 - 2.4	Multiplets	10H	Cyclohexane ring CH ₂

¹³C NMR Spectroscopy Data

Compound	Chemical Shift (δ , ppm)	Assignment
2-Nitrocyclohexanol	~90	C-NO ₂
	~75	C-OH
	20 - 40	Cyclohexane ring CH ₂
Cyclohexanol	69.9	C-OH[4]
	35.5, 25.6, 24.3	Cyclohexane ring CH ₂ [4]
Nitrocyclohexane	85.3	C-NO ₂ [5]
	31.5, 25.0, 24.8	Cyclohexane ring CH ₂ [5]

Mass Spectrometry Data

Compound	Molecular Ion (M^+ , m/z)	Key Fragment Ions (m/z)	Fragmentation Pattern Highlights
2-Nitrocyclohexanol	145	128, 99, 83, 57	Loss of OH ($M-17$), Loss of NO_2 ($M-46$), Dehydration followed by loss of NO_2
Cyclohexanol	100 ^[6]	82, 57 ^[7]	Dehydration ($M-18$), Alpha-cleavage ^[7]
Nitrocyclohexane	129 ^[2]	83, 55, 41	Loss of NO_2 ($M-46$) ^[2]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For a liquid sample like **2-Nitrocyclohexanol**, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
- Instrumentation: An FT-IR (Fourier Transform Infrared) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument, and the spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed for characteristic absorption bands corresponding to specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
- Data Acquisition: Both ^1H NMR and ^{13}C NMR spectra are acquired. For ^1H NMR, standard parameters are used. For ^{13}C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.
- Data Analysis: The chemical shifts (δ), signal integrations (for ^1H NMR), and coupling patterns (multiplicity) are analyzed to deduce the structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

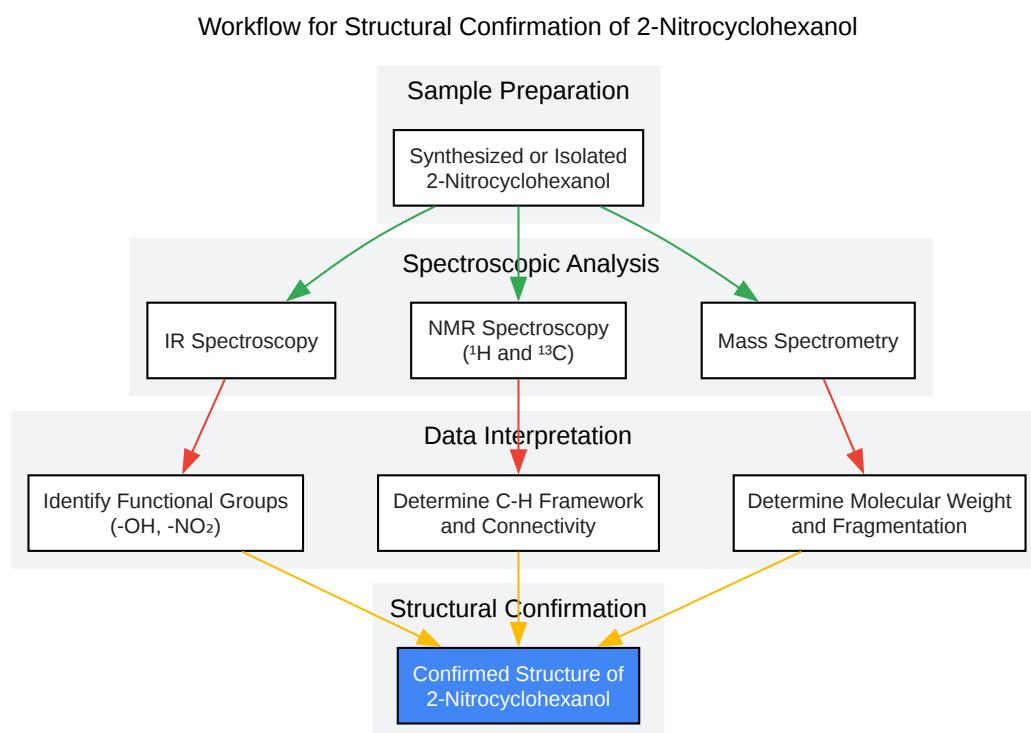
Methodology:

- Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: The molecules are ionized, commonly using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

- Data Analysis: The molecular ion peak (M^+) provides the molecular weight of the compound. The fragmentation pattern gives clues about the structure of the molecule.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of **2-Nitrocyclohexanol**.



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Caption: Spectroscopic analysis workflow for **2-Nitrocyclohexanol**.

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